molecular formula C24H37N5O3 B12909321 (2S)-2-((2S)-2-Amino-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)propanamido)-4-methylpentanamide

(2S)-2-((2S)-2-Amino-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)propanamido)-4-methylpentanamide

Cat. No.: B12909321
M. Wt: 443.6 g/mol
InChI Key: RIKNZZKYALMAOS-WURXZWLQSA-N
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Description

The compound “(2S)-2-((2S)-2-Amino-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)propanamido)-4-methylpentanamide” is a complex organic molecule that may have potential applications in various scientific fields. This compound features a quinoline moiety, which is often associated with biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2S)-2-((2S)-2-Amino-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)propanamido)-4-methylpentanamide” likely involves multiple steps, including the formation of the quinoline ring, the introduction of the amino group, and the coupling of the various fragments. Typical reaction conditions might include:

    Formation of the quinoline ring: This could involve a Skraup synthesis or a Friedländer synthesis.

    Introduction of the amino group: This might be achieved through reductive amination or nucleophilic substitution.

    Coupling reactions: Peptide coupling reagents such as EDCI or HATU could be used to form the amide bonds.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Techniques such as crystallization, chromatography, or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: The methoxy group on the quinoline ring could be oxidized to form a quinone.

    Reduction: The amide groups could be reduced to amines under strong reducing conditions.

    Substitution: The amino groups could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Conditions might include the use of alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Due to the presence of the quinoline moiety, the compound might exhibit biological activity, making it a candidate for drug development.

Medicine

Industry

The compound might be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example:

    Molecular Targets: It might interact with enzymes or receptors in the body.

    Pathways Involved: The compound could modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds such as chloroquine or quinine.

    Peptide-like molecules: Compounds with similar amide linkages.

Uniqueness

The unique combination of the quinoline moiety with the peptide-like structure might confer unique biological properties, making it distinct from other compounds.

Properties

Molecular Formula

C24H37N5O3

Molecular Weight

443.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]amino]-4-methylpentanamide

InChI

InChI=1S/C24H37N5O3/c1-15(2)12-21(23(26)30)29(24(31)17(4)25)11-7-8-16(3)28-20-14-19(32-5)13-18-9-6-10-27-22(18)20/h6,9-10,13-17,21,28H,7-8,11-12,25H2,1-5H3,(H2,26,30)/t16?,17-,21-/m0/s1

InChI Key

RIKNZZKYALMAOS-WURXZWLQSA-N

Isomeric SMILES

C[C@@H](C(=O)N(CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2)[C@@H](CC(C)C)C(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)N)N(CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2)C(=O)C(C)N

Origin of Product

United States

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